molecular formula C11H18N2O B113093 [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine CAS No. 851169-57-8

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

Cat. No.: B113093
CAS No.: 851169-57-8
M. Wt: 194.27 g/mol
InChI Key: DIFDGMFDUHMXCH-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of an amino group, a methoxyphenyl group, and a dimethylamine group

Scientific Research Applications

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine typically involves the following steps:

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. The use of high-activity catalysts and efficient reaction conditions ensures a scalable and cost-effective production method .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, or alcohols.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • [2-Amino-1-(3-Methoxyphenyl)Ethyl]Dimethylamine
  • [2-Amino-2-(4-Methoxyphenyl)Ethyl]Dimethylamine
  • [2-Amino-1-(2-Methoxyphenyl)Ethyl]Dimethylamine

Comparison:

Properties

IUPAC Name

1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFDGMFDUHMXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407377
Record name [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851169-57-8
Record name [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-amino-1-(4-methoxyphenyl)ethyl]dimethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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